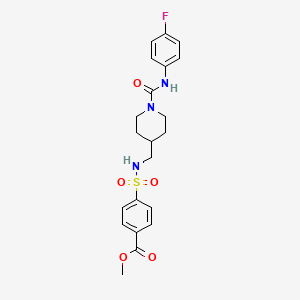

3-(4-Hydroxyphenyl)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Hydroxyphenyl)-3-methylbutanoic acid, also known as HMB, is a natural substance produced by the body during the metabolism of the amino acid leucine. HMB is a popular supplement in the fitness industry due to its potential to enhance muscle growth and improve exercise performance. In recent years, HMB has also gained attention in the scientific community for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Development of Antimicrobial Candidates

The compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . They have also demonstrated substantial activity against Candida auris .

Antibacterial Activity Studies

The compound has been used in the synthesis of two Co (II) complexes with 2- [ (E)- (3-acetyl-4-hydroxyphenyl)diazenyl]-4- (2-hydroxyphenyl)thiophene-3-carboxylic acid as a ligand . These complexes have shown moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa and Klebsiella pneumoniae 22 .

Production of DPA from LA

The compound has been used in the production of DPA from LA . This process has been critically discussed in a review focusing on the development of new acid catalysts .

Nanosponge Hydrogel

The compound has been used in the creation of a nanosponge hydrogel . The %EE of ODHP-NS was evaluated by direct method through centrifuging the ODHP-NS in methanol at 10,000 rpm for 30 min .

Oxidation of Natural Phenolic Compounds

The compound has been used in the oxidation of natural phenolic compounds to enhance their antioxidant properties . 4HPA3Hs are a versatile class of phenol hydroxylases capable of specifically hydroxylating phenolic-structure analogs to produce catechols .

Mecanismo De Acción

Target of Action

Related compounds such as 3-(4-hydroxyphenyl)propionic acid have been shown to interact with various cellular targets, including enzymes involved in metabolic pathways

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been shown to suppress macrophage foam cell formation, which is a key process in the development of atherosclerosis .

Biochemical Pathways

For instance, 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, has been shown to inhibit the conversion of macrophages into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .

Pharmacokinetics

For instance, it was found that this compound undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio

Result of Action

For instance, it has been shown to suppress macrophage foam cell formation, a key process in the development of atherosclerosis .

Action Environment

For instance, the availability of sugars and organic acids in the soil has been shown to modulate the community assembly and species co-occurrence patterns of diazotrophic assemblages .

Propiedades

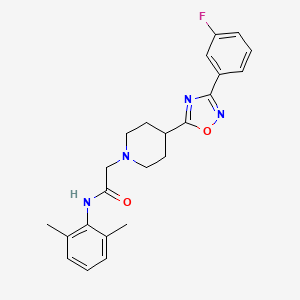

IUPAC Name |

3-(4-hydroxyphenyl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVPVABENASTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-3-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)

![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)

![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)